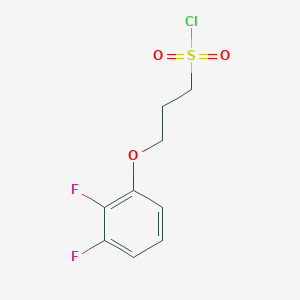
3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2,3-difluorophenol with 1,3-propanesultone in the presence of a base, followed by chlorination . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar compounds to 3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride include:
3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.
3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride: Another structural isomer with fluorine atoms at the 2 and 5 positions.
3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride: This compound has fluorine atoms at the 3 and 4 positions on the phenyl ring.
Biological Activity
3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₈ClF₂O₂S
- Molecular Weight : 227.67 g/mol
- Density : 1.5 g/cm³
- Boiling Point : 202 °C
- Flash Point : 75.9 °C
The biological activity of this compound is primarily attributed to its ability to act as an electrophilic agent. The sulfonyl chloride moiety can participate in nucleophilic substitution reactions, allowing it to modify proteins and other biomolecules. This reactivity is significant in the context of drug development, as it can lead to the inhibition of specific enzymes or receptors.
Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, sulfonamide derivatives have been reported to inhibit BRD4, a protein implicated in cancer cell proliferation. In vitro studies have demonstrated that modifications of sulfonyl compounds can lead to significant anti-proliferative effects against various cancer cell lines, including leukemia and solid tumors .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both human cells and certain pathogens like Plasmodium falciparum. This inhibition can be leveraged for therapeutic applications in treating autoimmune diseases and malaria .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Sulfonyl chlorides are known to exhibit activity against various bacterial strains and fungi by disrupting cellular processes. Studies on related compounds have reported moderate to high inhibitory effects against pathogenic microorganisms, indicating that this compound may possess similar capabilities .
Case Studies
Properties
Molecular Formula |
C9H9ClF2O3S |
|---|---|
Molecular Weight |
270.68 g/mol |
IUPAC Name |
3-(2,3-difluorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClF2O3S/c10-16(13,14)6-2-5-15-8-4-1-3-7(11)9(8)12/h1,3-4H,2,5-6H2 |
InChI Key |
WOXGYBWNUZEPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















